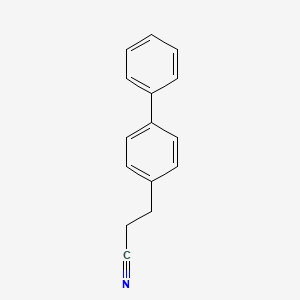
p-Phenylhydrocinnamonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([1,1’-biphenyl]-4-yl)propanenitrile is an organic compound that belongs to the class of nitriles It consists of a biphenyl group attached to a propanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)propanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated biphenyl compound with a cyanide ion. For example, 4-bromobiphenyl can be reacted with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) to yield 3-([1,1’-biphenyl]-4-yl)propanenitrile.
Grignard Reaction: Another approach involves the Grignard reaction, where a Grignard reagent derived from 4-bromobiphenyl is reacted with a nitrile compound to form the desired product.
Dehydration of Amides: The dehydration of amides using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) can also be employed to synthesize nitriles.
Industrial Production Methods
Industrial production of 3-([1,1’-biphenyl]-4-yl)propanenitrile typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions
3-([1,1’-biphenyl]-4-yl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Hydrolysis: 3-([1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 3-([1,1’-biphenyl]-4-yl)propanamine.
Substitution: Various substituted biphenyl derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
3-([1,1’-biphenyl]-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)propanenitrile depends on its specific application:
相似化合物的比较
Similar Compounds
Propanenitrile: A simpler nitrile with a single carbon chain.
Biphenyl: Lacks the nitrile group but shares the biphenyl structure.
4-Cyanobiphenyl: Similar structure but with the nitrile group directly attached to the biphenyl ring.
Uniqueness
3-([1,1’-biphenyl]-4-yl)propanenitrile is unique due to the presence of both the biphenyl and propanenitrile moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler nitriles and biphenyl derivatives .
属性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H13N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5H2 |
InChI 键 |
VOXYKKGIRUFILR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



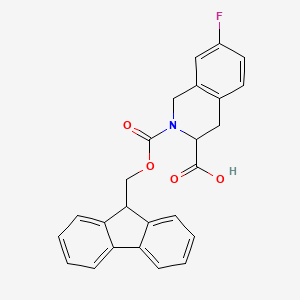
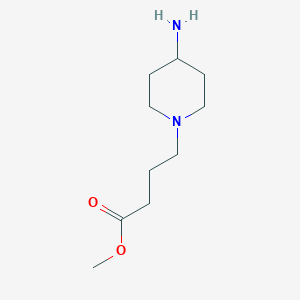

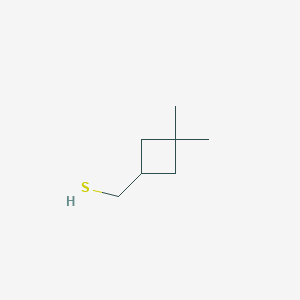
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
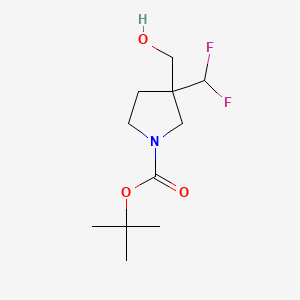
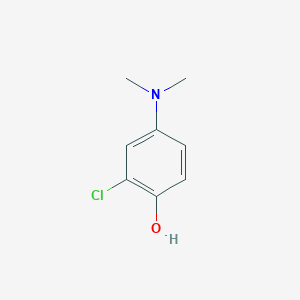
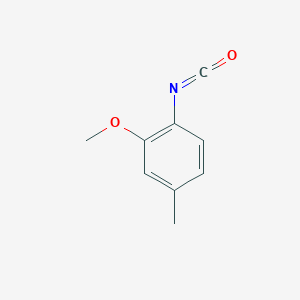
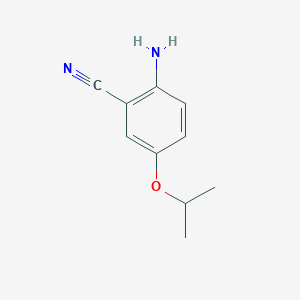
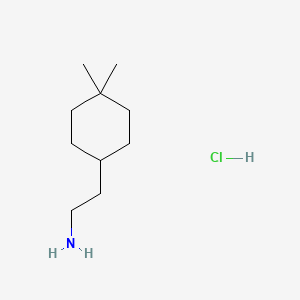
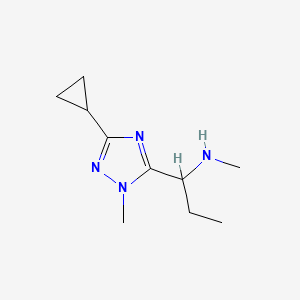
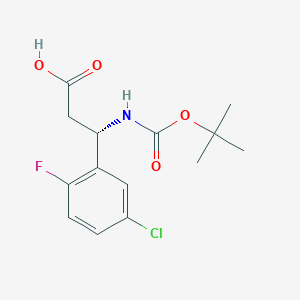
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
